

Spectroscopic Data of (S)-(+)-1-Phenyl-1,2-ethanediol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-1-Phenyl-1,2-ethanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound **(S)-(+)-1-Phenyl-1,2-ethanediol**. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, standardized experimental protocols, and a logical workflow for analysis.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-(+)-1-Phenyl-1,2-ethanediol**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **(S)-(+)-1-Phenyl-1,2-ethanediol** provides characteristic signals corresponding to the distinct proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Aromatic (C ₆ H ₅)
~4.75	Doublet of Doublets	1H	Methine (CH-OH)
~3.70	Doublet of Doublets	1H	Methylene (CH ₂ -OH)
~3.55	Doublet of Doublets	1H	Methylene (CH ₂ -OH)
Variable	Broad Singlet	2H	Hydroxyl (OH)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can be solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~140.5	Aromatic (Quaternary C) [2]
~128.5	Aromatic (CH) [2]
~127.9	Aromatic (CH) [2]
~126.1	Aromatic (CH) [2]
~74.7	Methine (CH-OH) [2]
~68.0	Methylene (CH ₂ -OH) [2]

Note: The spectrum is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-3500	Strong, Broad	O-H Stretch (Alcohol)
~3000-3100	Medium	C-H Stretch (Aromatic)
~2850-3000	Medium	C-H Stretch (Aliphatic)
~1600, ~1490, ~1450	Medium to Weak	C=C Stretch (Aromatic Ring)
~1000-1250	Strong	C-O Stretch (Alcohol)
~690-770	Strong	C-H Bend (Aromatic, Monosubstituted)

Note: The spectrum of the solid is often obtained using a KBr pellet or as a Nujol mull.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.[\[6\]](#)[\[7\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
138	< 5	[M] ⁺ (Molecular Ion)
107	100	[M - CH ₂ OH] ⁺
79	~90	[C ₆ H ₇] ⁺
77	~65	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is characterized by the facile loss of the hydroxymethyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-(+)-1-Phenyl-1,2-ethanediol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Employ a standard pulse program with a relaxation delay appropriate for the molecule.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **(S)-(+)-1-Phenyl-1,2-ethanediol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is reported in terms of transmittance or absorbance.

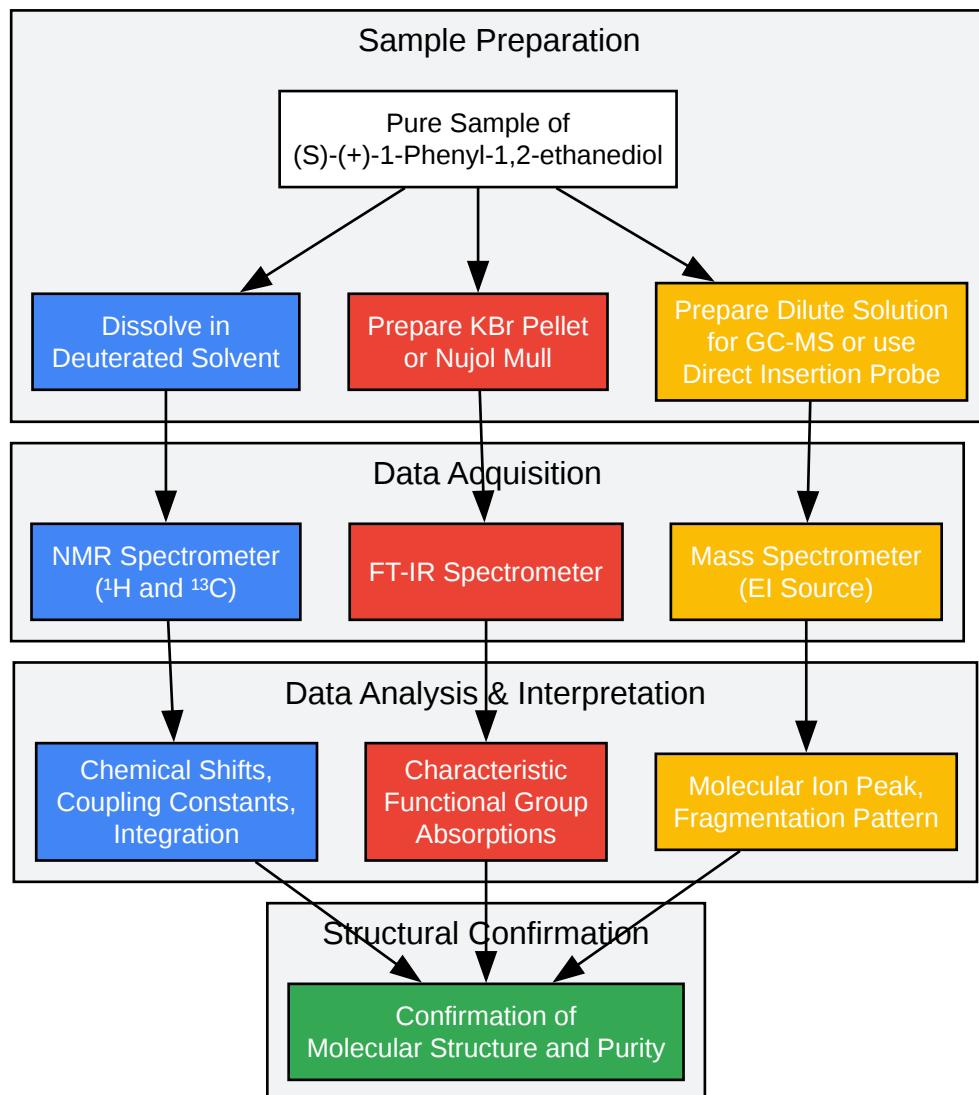
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent.
- Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation. The relative intensities of the peaks are normalized to the most abundant peak (the base peak).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral organic compound.

Workflow for Spectroscopic Analysis of (S)-(+)-1-Phenyl-1,2-ethanediol



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Caption: Spectroscopic analysis workflow.

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